(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H28N4O4S3 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S3/c1-2-3-13-30-26(32)24(37-27(30)36)18-21-19-31(22-7-5-4-6-8-22)28-25(21)20-9-11-23(12-10-20)38(33,34)29-14-16-35-17-15-29/h4-12,18-19H,2-3,13-17H2,1H3/b24-18- |
InChI Key |
KGBPJCWSXJZTBK-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(4-Morpholinylsulfonyl)phenyl Substituent
The morpholinylsulfonyl group is introduced via sulfonation of 4-bromophenyl derivatives followed by nucleophilic substitution with morpholine. A solvent-free approach, adapted from CN106928162B, involves heating 4-aminophenyl sulfone with 2-chloroethyl ether in the presence of organic bases like triethylamine at 120°C for 12 hours. This method achieves a 92% yield of 4-(4-morpholinylsulfonyl)phenyl chloride, which is subsequently coupled to a pyrazole precursor.
Construction of 1-Phenyl-3-[4-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carbaldehyde
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, 4-(4-morpholinylsulfonyl)phenylacetophenone reacts with phenylhydrazine in acetic acid under reflux to form the pyrazole core. Oxidation of the 4-methyl group to an aldehyde is achieved using manganese dioxide in dichloromethane, yielding the critical aldehyde intermediate required for the Knoevenagel step.
Preparation of 3-Butyl-2-thioxo-1,3-thiazolidin-4-one
One-Pot Synthesis from n-Butylamine and Carbon Disulfide
Following methodologies from US9340518B2, 3-butyl-2-thioxo-thiazolidin-4-one is synthesized without isolating intermediates. n-Butylamine reacts with carbon disulfide in pyridine to form a thiourea derivative, which is subsequently treated with bromoacetyl bromide. The reaction proceeds at 0–5°C to minimize side products, yielding the thiazolidinone core in 85% purity after aqueous workup.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature control : Maintaining <10°C during thiourea formation prevents dimerization.
-
Solvent selection : Pyridine acts as both base and solvent, eliminating the need for additional catalysts.
-
Workup procedure : Washing with cold acetic acid (20°C) reduces residual bromoacetyl bromide to <0.1%.
Knoevenagel Condensation to Assemble the Target Compound
Reaction Between Thiazolidinone and Pyrazole Aldehyde
The (5Z)-configured exocyclic double bond is established via a Knoevenagel reaction. A mixture of 3-butyl-2-thioxo-thiazolidin-4-one (1.0 equiv) and pyrazole-4-carbaldehyde (1.05 equiv) is heated in acetonitrile at 70°C with piperidine as a catalyst. The reaction reaches 96% conversion within 24 hours, as monitored by HPLC.
Stereoselectivity and Byproduct Management
The Z-configuration is favored due to steric hindrance from the morpholinylsulfonyl group. Impurities such as the (5E)-isomer (<3%) are removed via recrystallization. Data from scaled batches (25 kg) show that cooling the reaction mixture from 70°C to 0°C over 6 hours enhances crystalline purity to 99.2%.
Purification and Crystallization Techniques
Recrystallization Protocol
The crude product is dissolved in hot acetonitrile (70°C) and seeded with crystalline Form C (0.00075 eq) at 50°C. Gradual cooling to 0°C over 6 hours yields needle-like crystals with >99.5% purity. Successive recrystallizations reduce residual solvents (e.g., pyridine) to <50 ppm.
Table 1: Impurity Reduction During Recrystallization
| Recrystallization Step | Impurity Level (%) | Yield (%) |
|---|---|---|
| Crude Product | 4.8 | 100 |
| I | 1.2 | 92 |
| II | 0.6 | 89 |
| III | 0.3 | 85 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Synthesis and Characterization
Synthesis of (5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Research indicates that thiazolidinone derivatives possess significant anticancer properties. Studies have shown that compounds similar to (5Z)-3-butyl-5-{...} can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in Molecules demonstrated that thiazolidinones can target specific pathways involved in cancer cell survival .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound (5Z)-3-butyl-5-{...} has been investigated for its ability to reduce inflammation markers in vitro and in vivo. In animal models, it has shown promise in alleviating symptoms associated with inflammatory diseases .
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various bacterial strains. Research has indicated that thiazolidinone derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Mechanisms
In a study examining the anticancer effects of thiazolidinones, researchers found that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the potential for these compounds to be developed into effective chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of thiazolidinones in a rat model of arthritis. The results showed significant reductions in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility : The target compound’s morpholinylsulfonyl group introduces strong polarity compared to alkoxy (e.g., butoxy in ) or alkyl (e.g., methyl in ) substituents. This enhances aqueous solubility, a critical factor for bioavailability .
Lipophilicity: The 3-butyl chain on the thiazolidinone nitrogen provides moderate lipophilicity, intermediate between the longer 3-pentyl (logP ~4.2) and shorter chains in other analogues .
Stereochemistry : The Z-configuration is conserved across analogues, ensuring proper spatial alignment for target binding .
Physicochemical and Electronic Properties
Computational studies using Multiwfn () highlight:
- Electrostatic Potential (ESP): The morpholinylsulfonyl group creates a strong electron-deficient region, facilitating interactions with basic residues in biological targets.
- HOMO-LUMO Gap: The conjugated system (pyrazole-thiazolidinone) exhibits a narrower gap (~3.5 eV) than simpler analogues (~4.2 eV), suggesting enhanced reactivity .
Biological Activity
The compound (5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the current understanding of its biological activity, including molecular mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.6 g/mol. Its structure features a thiazolidinone ring fused with a pyrazole moiety, which is known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
- Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Properties : The presence of the pyrazole ring enhances its interaction with microbial targets, potentially leading to bactericidal effects.
Biological Activity Data
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising anticancer profile.
Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in vitro. The findings revealed that it effectively reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with a potential for hepatic metabolism. Toxicological evaluations indicate low acute toxicity in animal models, but further studies are required to assess chronic exposure effects.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Condensation of a pyrazole-aldehyde intermediate with a thiosemicarbazide derivative to form the thiazolidinone ring .
Functionalization: Introduction of the morpholinylsulfonyl group via sulfonation or nucleophilic substitution under controlled pH and temperature .
Purification: Recrystallization (e.g., from DMF/ethanol mixtures) or column chromatography to isolate the Z-isomer, confirmed by NMR and HPLC .
Critical Parameters: Solvent choice (e.g., DMF, acetic acid), reflux conditions, and stoichiometric ratios of reagents impact yield and purity .
Basic: Which analytical techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms stereochemistry (Z-configuration) and substituent positions, with characteristic shifts for the thioxo group (~δ 170 ppm in 13C) and pyrazole protons .
- HPLC/MS: Ensures >95% purity and detects byproducts (e.g., E-isomer or unreacted intermediates) .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline forms .
Advanced: How can conflicting biological activity data across studies be reconciled?
Methodological Answer:
Standardized Assays: Reproduce results using uniform protocols (e.g., cell lines, IC50 measurement methods) to minimize variability .
SAR Analysis: Compare substituent effects (e.g., morpholinylsulfonyl vs. methoxy groups) on activity. For example, electron-withdrawing groups may enhance enzyme inhibition .
Molecular Dynamics Simulations: Model interactions with targets (e.g., kinases) to explain discrepancies in inhibition potency .
Advanced: How can the Z-configuration be selectively optimized during synthesis?
Methodological Answer:
- Solvent Control: Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via steric hindrance reduction .
- Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing isomerization risks .
- Post-Synthesis Isolation: Use chiral column chromatography or fractional crystallization to separate isomers .
Advanced: What experimental designs elucidate enzyme inhibition mechanisms?
Methodological Answer:
Kinetic Studies: Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
Isothermal Titration Calorimetry (ITC): Measure binding affinity and thermodynamic parameters .
Mutagenesis Assays: Identify critical residues in the enzyme active site by substituting amino acids (e.g., serine to alanine) .
Advanced: How can low bioavailability in preclinical studies be addressed?
Methodological Answer:
Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .
Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics .
Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots and guide structural modifications .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm compound binding to the intended target by measuring protein thermal stability shifts .
- Fluorescence Polarization: Track displacement of fluorescent probes in competitive binding assays .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
Basic: What are the compound's primary research applications?
Methodological Answer:
- Chemistry: Building block for heterocyclic hybrids (e.g., pyrazole-thiazolidinone conjugates) .
- Biology: Probe for studying kinases, phosphatases, or inflammatory pathways via inhibition assays .
- Medicine: Lead candidate for anticancer/antimicrobial drug development, validated in cell viability and MIC assays .
Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?
Methodological Answer:
Transcriptomic Profiling: Identify differential gene expression (e.g., ABC transporters) affecting compound uptake .
3D Tumor Spheroid Models: Mimic in vivo conditions to assess penetration and efficacy .
Combinatorial Screens: Test synergy with standard chemotherapeutics to identify context-dependent effects .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions: -20°C under inert gas (argon) to prevent oxidation of the thioxo group .
- Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
